6-[(4-methylpiperazin-1-yl)methyl]-N-(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine
Overview
Description
6-[(4-methylpiperazin-1-yl)methyl]-N-(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazine ring, a naphthalene moiety, and a piperazine derivative, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-methylpiperazin-1-yl)methyl]-N-(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with naphthylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with 4-methylpiperazine in the presence of a suitable base to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-[(4-methylpiperazin-1-yl)methyl]-N-(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazine ring or the naphthalene moiety.
Substitution: The compound is susceptible to nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce various functional groups onto the triazine ring or the naphthalene moiety .
Scientific Research Applications
6-[(4-methylpiperazin-1-yl)methyl]-N-(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Medicine: Explored for its anti-inflammatory and anti-cancer properties, with studies showing promising results in preclinical models.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties .
Mechanism of Action
The mechanism of action of 6-[(4-methylpiperazin-1-yl)methyl]-N-(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: Shares the piperazine moiety but differs in the aromatic ring structure.
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Contains a piperazine derivative and a pyrazole ring, showing different biological activities.
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Similar triazine structure but with different substituents, leading to distinct pharmacological properties.
Uniqueness
6-[(4-methylpiperazin-1-yl)methyl]-N-(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of a triazine ring, naphthalene moiety, and piperazine derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-[(4-methylpiperazin-1-yl)methyl]-2-N-naphthalen-1-yl-1,3,5-triazine-2,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7/c1-25-9-11-26(12-10-25)13-17-22-18(20)24-19(23-17)21-16-8-4-6-14-5-2-3-7-15(14)16/h2-8H,9-13H2,1H3,(H3,20,21,22,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJPHJZGOMHMCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=CC4=CC=CC=C43)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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